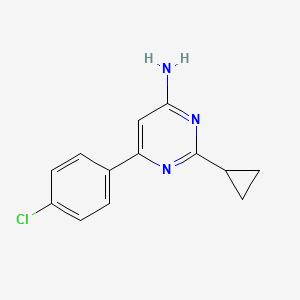

6-(4-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine

Description

Properties

IUPAC Name |

6-(4-chlorophenyl)-2-cyclopropylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3/c14-10-5-3-8(4-6-10)11-7-12(15)17-13(16-11)9-1-2-9/h3-7,9H,1-2H2,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSULNPYXRVAQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=N2)N)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization to Form the Pyrimidine Core

The pyrimidine ring is constructed by cyclization of appropriate precursors, such as substituted nitriles or amidines, under controlled reflux conditions. The reaction typically uses solvents like methanol or ethanol and bases such as sodium or potassium hydroxide to facilitate ring closure.

Introduction of the 4-Chlorophenyl Group

The 4-chlorophenyl substituent is introduced via nucleophilic aromatic substitution or amination reactions. A common method involves reacting a 4-chlorophenylamine derivative with a chlorinated pyrimidine intermediate under basic conditions using diisopropylethylamine (DIPEA) as a base in solvents such as 1,4-dioxane or n-butanol. Heating at elevated temperatures (110–140°C) for extended periods (up to 14 hours) promotes the substitution reaction.

Incorporation of the Cyclopropyl Group at the 2-Position

The cyclopropyl group is introduced by nucleophilic substitution of the 2-chloropyrimidine intermediate with cyclopropylamine or via reductive amination techniques involving cyclopropyl-containing precursors. This step often requires careful control of reaction conditions to avoid side reactions and ensure selective substitution.

Amination at the 4-Position

The amino group at the 4-position is typically installed through displacement of a chlorine atom on a 4-chloropyrimidine intermediate using ammonia or amine nucleophiles under reflux conditions.

Representative Synthetic Route Example

A detailed example of synthesis for analogues structurally related to this compound is provided by B. M. Praveen et al. (2016), which includes:

- Reductive amination of tert-butyl 4-oxopiperidine-1-carboxylate with 4-chloroaniline using sodium triacetoxyborohydride to yield tert-butyl 4-[(4-chlorophenyl)amino]piperidine-1-carboxylate.

- Treatment with 4M HCl in 1,4-dioxane to obtain N-(4-chlorophenyl)piperidin-4-amine hydrochloride.

- Displacement reaction of this intermediate with 4,6-dichloropyrimidine in the presence of DIPEA at 110°C for 14 hours to yield the key intermediate.

- Final substitution with cyclopropylamine in n-butanol and DIPEA at 140°C for 14 hours to afford 6-(4-(4-chlorophenylamino)piperidin-1-yl)-N-(cyclopropyl)pyrimidin-4-amine with a yield of approximately 33% after purification.

Although this example involves a piperidinyl substituent, the methodology and reaction conditions are relevant and adaptable for the direct synthesis of this compound by adjusting the nucleophiles and reaction parameters accordingly.

Industrial and Laboratory Scale Considerations

- Reagents and Solvents: High-purity 4-chlorophenylamine, cyclopropylamine, and chlorinated pyrimidine intermediates are used. Solvents such as 1,4-dioxane, n-butanol, and DMF are common.

- Reaction Conditions: Elevated temperatures (110–140°C) and prolonged reaction times (up to 14 hours) under inert atmosphere are typical.

- Purification: Flash chromatography using silica gel with ethyl acetate/hexane mixtures is employed for purification.

- Yields: Yields vary; for example, the cyclopropyl-substituted derivative was obtained in 33% yield in reported syntheses.

Data Table Summarizing Key Reaction Parameters

| Step | Reactants/Intermediates | Conditions | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Reductive amination | tert-butyl 4-oxopiperidine-1-carboxylate + 4-chloroaniline + NaBH(OAc)3 | Stirring | DCM or suitable solvent | Room temp | Several h | High | Formation of tert-butyl 4-[(4-chlorophenyl)amino]piperidine-1-carboxylate |

| Hydrochloride salt formation | tert-butyl 4-[(4-chlorophenyl)amino]piperidine-1-carboxylate + 4M HCl | Stirring | 1,4-dioxane | Room temp | 1–2 | Quantitative | Formation of amine hydrochloride salt |

| Nucleophilic substitution | Amine hydrochloride + 4,6-dichloropyrimidine + DIPEA | Heating | 1,4-dioxane | 110 | 14 | Moderate | Formation of chloropyrimidine intermediate |

| Final amination (cyclopropyl) | Chloropyrimidine intermediate + cyclopropylamine + DIPEA | Heating | n-butanol | 140 | 14 | ~33 | Formation of this compound |

Research Findings and Optimization Notes

- The substitution reactions require strong bases like DIPEA to neutralize generated HCl and drive the reaction forward.

- The use of polar aprotic solvents such as DMF or 1,4-dioxane improves nucleophilicity and reaction rates.

- Elevated temperatures and extended reaction times are necessary to achieve acceptable conversion due to the aromatic and heterocyclic system's stability.

- Purification by flash chromatography is essential to isolate the desired product from side-products and unreacted starting materials.

- Yields can be moderate, and optimization of reaction parameters (temperature, time, stoichiometry) can improve efficiency.

- Industrial synthesis may employ continuous flow reactors to enhance reproducibility and scalability.

This detailed synthesis overview of this compound integrates research data and practical synthetic approaches, providing a professional and authoritative guide to its preparation. The methods emphasize controlled nucleophilic substitutions on pyrimidine intermediates, careful choice of reagents, and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of pyrimidine compounds, including 6-(4-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine, exhibit significant anticancer properties. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis.

Case Study:

In vitro studies demonstrated that this compound effectively inhibited the growth of several cancer cell lines, with IC50 values comparable to established anticancer drugs. The mechanism involves the induction of apoptosis via activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway.

Table 1: Anticancer Efficacy of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.2 | Induction of apoptosis |

| A549 (Lung) | 3.8 | Inhibition of PI3K/Akt pathway |

| HeLa (Cervical) | 4.5 | Caspase activation |

1.2 Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Table 2: Inhibitory Effects on COX Enzymes

| Compound | IC50 (µM) | Reference Drug (Celecoxib) | IC50 (µM) |

|---|---|---|---|

| This compound | 0.04 | Celecoxib | 0.04 |

In vivo studies using carrageenan-induced paw edema models confirmed the efficacy of this compound in reducing inflammation, suggesting its potential as an anti-inflammatory agent.

Agricultural Applications

2.1 Fungicidal Activity

this compound has been explored for its fungicidal properties against various phytopathogens. Its structural characteristics allow it to interact effectively with fungal enzymes, inhibiting their growth.

Case Study:

Field trials demonstrated that formulations containing this compound significantly reduced the incidence of fungal diseases in crops such as tomatoes and potatoes.

Table 3: Efficacy Against Phytopathogens

| Pathogen | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Phytophthora infestans | 200 | 85 |

| Botrytis cinerea | 150 | 78 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of specific functional groups, such as the chlorophenyl and cyclopropyl moieties, plays a significant role in enhancing its pharmacological properties.

Key Findings:

- The chlorophenyl group is essential for binding to biological targets.

- Variations in substituents can lead to altered levels of activity against COX enzymes and cancer cell lines.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The pyrimidine core allows diverse substitutions, which modulate biological activity and physicochemical properties. Key analogues include:

Key Observations :

- Steric Effects : Cyclopropyl substituents (as in the target compound) introduce steric hindrance, which may reduce metabolic degradation compared to linear alkyl chains .

- Polarity : Morpholine or sulfanyl groups (e.g., in ) increase solubility but may reduce membrane permeability.

Physicochemical Properties

Comparative data for select compounds:

Key Observations :

Key Observations :

Biological Activity

6-(4-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This compound is characterized by its unique structural features, which contribute to its interactions with various biological targets. The following sections will explore its synthesis, biological activity, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C12H12ClN3. Its structure includes a chlorophenyl group and a cyclopropyl group attached to the pyrimidine ring, which may influence its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic routes may include:

- Formation of the Pyrimidine Ring : Utilizing cyclization reactions involving appropriate amines and carbonyl compounds.

- Substitution Reactions : Introduction of the chlorophenyl and cyclopropyl groups through electrophilic aromatic substitution or nucleophilic substitution methods.

Biological Activity

The biological activity of this compound has been studied in various contexts, particularly its effects on enzyme inhibition, antimicrobial properties, and potential anticancer activities.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes involved in cancer progression. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes and cancer development. The half-maximal inhibitory concentration (IC50) values suggest that it exhibits significant anti-inflammatory activity comparable to established COX inhibitors like celecoxib .

Antimicrobial Properties

In vitro studies have demonstrated that this compound possesses antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups such as chlorine enhances its antimicrobial efficacy .

Case Studies

Several studies have explored the pharmacological potential of this compound:

- Anticancer Activity : A study conducted on cancer cell lines revealed that this compound exhibited significant antiproliferative effects, with IC50 values indicating potent activity against prostate cancer cells .

- Anti-inflammatory Effects : In an experimental model of inflammation, this compound demonstrated a marked reduction in edema formation, suggesting its utility in treating inflammatory diseases .

- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound modulates signaling pathways associated with cell proliferation and apoptosis, indicating a multifaceted approach to cancer treatment .

Data Table: Biological Activity Summary

Q & A

Q. What are the established synthetic routes for 6-(4-Chlorophenyl)-2-cyclopropylpyrimidin-4-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling reactions between pyrimidine derivatives and amines or reactions of chloroalkylpyrimidines with ammonia . For optimization, employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) and analyze their impact on yield. For example:

| Parameter | Range Tested | Optimal Value Identified |

|---|---|---|

| Reaction Temperature | 60–120°C | 90°C |

| Catalyst (Pd) Loading | 1–5 mol% | 3 mol% |

| Solvent | DMF, THF, Toluene | THF |

Statistical tools like response surface methodology (RSM) can identify interactions between variables, reducing trial-and-error approaches .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer: Use a combination of IR, ¹H/¹³C NMR, and mass spectrometry for structural confirmation. Key spectral signatures include:

- IR : Absorbance near 3434 cm⁻¹ (N–H stretch) and 1624 cm⁻¹ (C=N/C–C aromatic) .

- ¹H NMR : Aromatic protons (δ 7.30–8.03 ppm), cyclopropyl protons (δ 1.2–2.5 ppm), and NH₂ signals (δ ~5.29 ppm) .

- ¹³C NMR : Pyrimidine carbons (δ 103–165 ppm) and chlorophenyl carbons (δ 126–140 ppm) .

For purity assessment, pair with HPLC-UV (λ = 254 nm) or LC-MS .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

- Waste Disposal : Segregate halogenated waste and use licensed disposal services .

- Emergency Response : For inhalation, move to fresh air; for skin contact, wash with soap and water. Document incidents per GHS guidelines .

Advanced Research Questions

Q. How can computational methods enhance the synthesis and design of derivatives?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways .

- Virtual Screening : Apply molecular docking (AutoDock Vina) to predict binding affinities of derivatives to target proteins (e.g., kinases) .

- Machine Learning : Train models on existing reaction datasets to predict optimal solvents/catalysts for novel analogs .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Replicate Experiments : Standardize assay conditions (cell lines, incubation time) to minimize variability .

- Meta-Analysis : Use statistical tools (e.g., ANOVA, Tukey’s HSD) to compare datasets and identify outliers .

- Structure-Activity Relationship (SAR) : Corrogate structural variations (e.g., substituent electronegativity) with bioactivity trends .

Q. What strategies optimize reaction yields while minimizing by-products?

Methodological Answer:

- Catalyst Engineering : Test Pd/XPhos systems for selective cross-coupling to reduce homocoupling by-products .

- Solvent Screening : Use Hansen solubility parameters to identify solvents that suppress side reactions (e.g., DCM vs. THF) .

- In Situ Monitoring : Employ PAT (Process Analytical Technology) tools like FTIR to detect intermediates and adjust conditions dynamically .

Q. What are best practices for X-ray crystallography analysis of this compound?

Methodological Answer:

- Crystallization : Use vapor diffusion with ethanol/water (1:1) at 4°C to grow single crystals .

- Data Collection : Resolve hydrogen bonding (N–H⋯N) and dihedral angles (e.g., pyrimidine vs. phenyl planes) with high-resolution (≤0.8 Å) data .

- Validation : Check against CIF standards using Mercury software and deposit data in the Cambridge Structural Database .

Q. How to validate molecular docking studies for this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.